Cas no 2172567-09-6 (tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate)

Tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-aminooxan-4-yl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, particularly in peptide and heterocycle synthesis. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled reactions. The 4-aminooxan-4-yl substituent enhances solubility and may influence conformational properties. Its well-defined reactivity makes it valuable for constructing complex molecular frameworks, particularly in pharmaceutical intermediates. The compound’s purity and stability are critical for reproducible results in research and development applications.
tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate structure
2172567-09-6 structure
Product name:tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate
CAS No:2172567-09-6
MF:C17H26N2O3
MW:306.399944782257
CID:5937369
PubChem ID:165875677

tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate
    • 2172567-09-6
    • tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate
    • EN300-1627479
    • Inchi: 1S/C17H26N2O3/c1-12-11-13(17(18)7-9-21-10-8-17)5-6-14(12)19-15(20)22-16(2,3)4/h5-6,11H,7-10,18H2,1-4H3,(H,19,20)
    • InChI Key: DTRRCRLLBQJVDU-UHFFFAOYSA-N
    • SMILES: O1CCC(C2C=CC(=C(C)C=2)NC(=O)OC(C)(C)C)(CC1)N

Computed Properties

  • Exact Mass: 306.19434270g/mol
  • Monoisotopic Mass: 306.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 73.6Ų

tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1627479-1.0g
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate
2172567-09-6
1g
$1543.0 2023-05-26
Enamine
EN300-1627479-0.5g
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate
2172567-09-6
0.5g
$1482.0 2023-05-26
Enamine
EN300-1627479-2.5g
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate
2172567-09-6
2.5g
$3025.0 2023-05-26
Enamine
EN300-1627479-10.0g
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate
2172567-09-6
10g
$6635.0 2023-05-26
Enamine
EN300-1627479-0.25g
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate
2172567-09-6
0.25g
$1420.0 2023-05-26
Enamine
EN300-1627479-1000mg
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate
2172567-09-6
1000mg
$1543.0 2023-09-22
Enamine
EN300-1627479-10000mg
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate
2172567-09-6
10000mg
$6635.0 2023-09-22
Enamine
EN300-1627479-500mg
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate
2172567-09-6
500mg
$1482.0 2023-09-22
Enamine
EN300-1627479-2500mg
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate
2172567-09-6
2500mg
$3025.0 2023-09-22
Enamine
EN300-1627479-5000mg
tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate
2172567-09-6
5000mg
$4475.0 2023-09-22

tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate Related Literature

Additional information on tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate

tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate: A Comprehensive Overview

The compound tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate, identified by the CAS registry number 2172567-09-6, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structural features, which include a tert-butyl group, a carbamate functional group, and a substituted phenyl ring. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent advancements in synthetic chemistry have enabled the precise synthesis of tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate, allowing researchers to explore its potential in diverse applications. One of the most promising areas of research involves its use as an intermediate in the synthesis of advanced materials, such as high-performance polymers and nanomaterials. The compound's ability to undergo various chemical transformations, including nucleophilic substitutions and condensation reactions, has been extensively studied in recent years.

In addition to its role in materials science, tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate has also garnered attention in the field of medicinal chemistry. Its structural similarity to certain bioactive compounds suggests potential applications in drug design and development. Researchers have explored its ability to act as a precursor for bioisosteric replacements, which can enhance the pharmacokinetic properties of drugs without altering their biological activity significantly.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the reaction of a suitable phenol derivative with tert-butyl chloroformate in the presence of a base, followed by subsequent modifications to introduce the 4-aminooxan ring. Recent studies have focused on optimizing these reaction conditions to improve yield and purity, leveraging advanced catalytic systems and green chemistry principles.

From an environmental perspective, the development of sustainable synthesis routes for tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate has become a priority. Scientists are increasingly adopting atom-efficient reactions and recyclable catalysts to minimize waste and reduce the environmental footprint of its production. These efforts align with global initiatives aimed at promoting sustainable chemical manufacturing practices.

In conclusion, tert-butyl N-4-(4-aminooxan-4-yl) span> - - - - - - - -< sup > sup > - methylpheny l carbamate represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies, ensure that it will remain a focal point for future research and innovation.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk